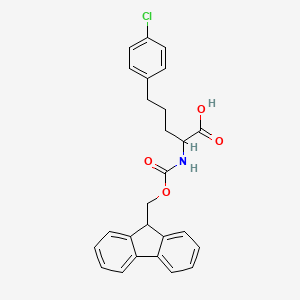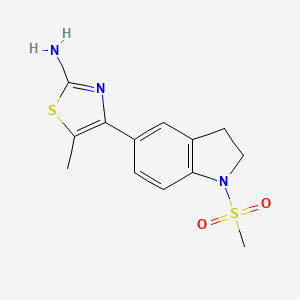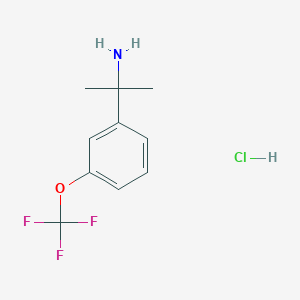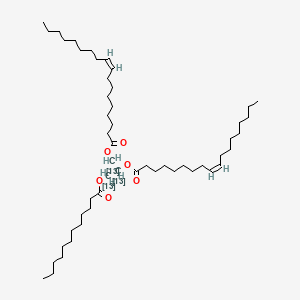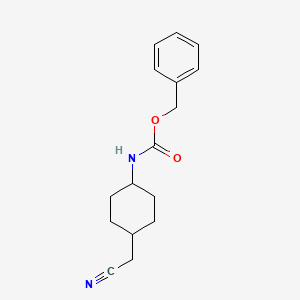
Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le ((1r,4r)-4-(cyanométhyl)cyclohexyl)carbamate de benzyle est un composé organique synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe benzyle, un groupe cyanométhyl et un groupe cyclohexylcarbamate. Ses propriétés chimiques distinctes en font un sujet d'étude précieux en chimie, en biologie, en médecine et dans l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du ((1r,4r)-4-(cyanométhyl)cyclohexyl)carbamate de benzyle implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cyclohexylcarbamate : Cette étape implique la réaction de la cyclohexylamine avec le chloroformate de benzyle en milieu basique pour former l'intermédiaire cyclohexylcarbamate.
Introduction du groupe cyanométhyl : L'intermédiaire est ensuite mis à réagir avec le chlorure de cyanométhyle en présence d'une base pour introduire le groupe cyanométhyl.
Formation du produit final : La dernière étape consiste à purifier et à isoler le ((1r,4r)-4-(cyanométhyl)cyclohexyl)carbamate de benzyle par des techniques de cristallisation ou de chromatographie.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le ((1r,4r)-4-(cyanométhyl)cyclohexyl)carbamate de benzyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants oxydants, conduisant à la formation des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des réducteurs tels que l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe cyanométhyl peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés en milieu basique ou acide.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le ((1r,4r)-4-(cyanométhyl)cyclohexyl)carbamate de benzyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du ((1r,4r)-4-(cyanométhyl)cyclohexyl)carbamate de benzyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, conduisant à la modulation des voies biochimiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la progression de la maladie, présentant ainsi un potentiel thérapeutique.
Applications De Recherche Scientifique
Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic potential.
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamate de benzyle : Structure similaire, mais sans le groupe cyanométhyl.
Carbamate de cyclohexyle : Structure similaire, mais sans les groupes benzyle et cyanométhyl.
Carbamate de cyanométhyle : Structure similaire, mais sans les groupes benzyle et cyclohexyle.
Unicité
Le ((1r,4r)-4-(cyanométhyl)cyclohexyl)carbamate de benzyle est unique en raison de la présence des trois groupes fonctionnels (benzyle, cyanométhyl et cyclohexylcarbamate) dans une seule molécule. Cette combinaison unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
IUPAC Name |
benzyl N-[4-(cyanomethyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-5,13,15H,6-10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUVEWZJWWTLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC#N)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol](/img/structure/B12300580.png)
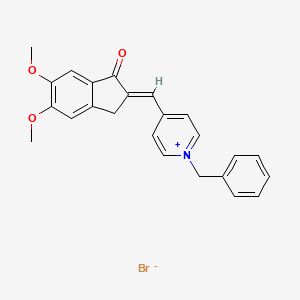
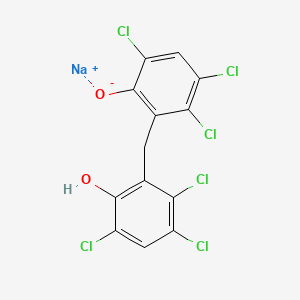
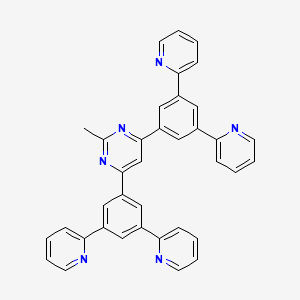
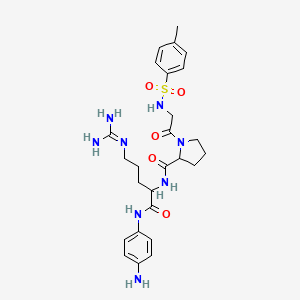
![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
![1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B12300635.png)

![bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)
